5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a chloromethyl group at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-methylpyridine, a chloromethylation reaction can be performed using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 5-position . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of catalysts and solvents that enhance the reaction efficiency may be employed.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylated or hydroxylated product.
Scientific Research Applications
5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The pyrrolo[2,3-b]pyridine core can interact with various enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine: This compound has a similar chloromethyl group but features a pyrazole ring instead of a pyrrolo[2,3-b]pyridine core.
2-chloro-5-(chloromethyl)pyridine: This compound has a similar chloromethyl group but lacks the pyrrolo[2,3-b]pyridine structure.
Uniqueness
5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both a chloromethyl and a methyl group on the pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1638768-89-4 |
---|---|
Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9ClN2/c1-6-2-8-3-7(4-10)5-11-9(8)12-6/h2-3,5H,4H2,1H3,(H,11,12) |
InChI Key |
DHZRHYGRNOIPHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.